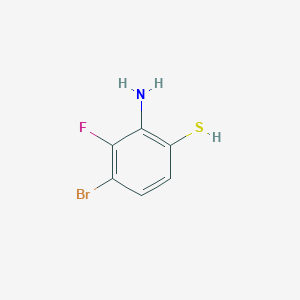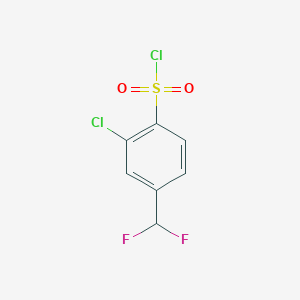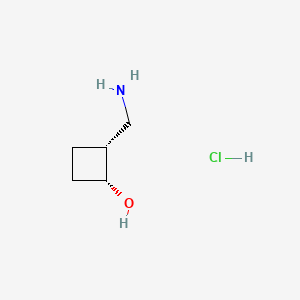
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an aminomethyl group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a cyclobutane derivative.
Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutanol derivatives.
Substitution Products: Various substituted cyclobutane compounds.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: The enantiomer of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride, with similar but distinct biological activities.
Cyclobutanol: A simpler analog lacking the aminomethyl group, used in different chemical contexts.
Cyclobutylamine: Another analog with an amine group but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual functional groups (aminomethyl and hydroxyl) allow for versatile reactivity and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C5H12ClNO |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
PFPIBECRKHFOJR-TYSVMGFPSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]1CN)O.Cl |
Kanonische SMILES |
C1CC(C1CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
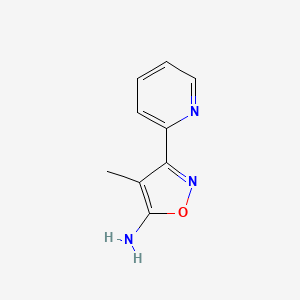
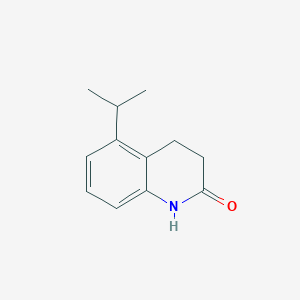
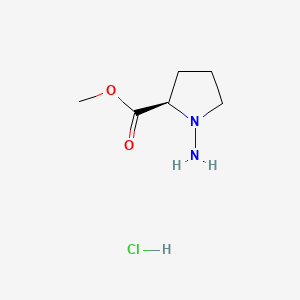
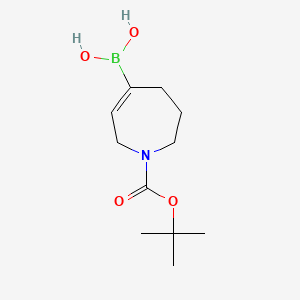
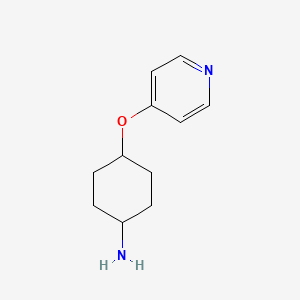
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
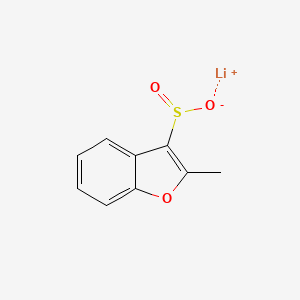
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
